molecular formula C14H13N B3052087 N-methyl-9H-fluoren-9-amine CAS No. 38359-28-3

N-methyl-9H-fluoren-9-amine

Cat. No.: B3052087
CAS No.: 38359-28-3
M. Wt: 195.26 g/mol
InChI Key: VMSWKZSHYGFUPI-UHFFFAOYSA-N
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Description

N-methyl-9H-fluoren-9-amine is an organic compound with the molecular formula C14H13N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, where the nitrogen atom is bonded to a methyl group. This compound is known for its applications in various fields, including organic electronics, medicinal chemistry, and materials science.

Biochemical Analysis

Biochemical Properties

N-methyl-9H-fluoren-9-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit butyrylcholinesterase, a key enzyme involved in neurotransmission . The nature of these interactions is complex and involves various biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with the N-methyl-d-aspartate (NMDA) receptor, for example, can influence neuronal function and neurotransmission .

Molecular Mechanism

The mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it acts as an antagonist at the NMDA receptor, which can modulate neuronal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-9H-fluoren-9-amine can be synthesized through a one-step procedure from commercially available 9-bromofluorene. The reaction involves the use of an excess of primary or secondary amines in dry acetonitrile, resulting in high yields (80-95%) of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-9H-fluoren-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted fluorenes, N-oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-9H-fluoren-9-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-methyl-9H-fluoren-9-amine can be compared with other fluoren-9-amine derivatives:

This compound stands out due to its specific interactions with biological targets and its applications in organic electronics and medicinal chemistry.

Properties

IUPAC Name

N-methyl-9H-fluoren-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-15-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSWKZSHYGFUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588308
Record name N-Methyl-9H-fluoren-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38359-28-3
Record name N-Methyl-9H-fluoren-9-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38359-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-9H-fluoren-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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